molecular formula C16H21N3O4 B601328 Defluoro Linezolid CAS No. 556801-15-1

Defluoro Linezolid

Cat. No. B601328
M. Wt: 319.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defluoro Linezolid is a synthetic compound that belongs to the oxazolidinone class of antibiotics . It is characterized by its fluorine atom substitution at the C5 position of the oxazolidinone ring . It is an impurity of Linezolid, which is an antibiotic used for the treatment of infections caused by Gram-positive bacteria .


Synthesis Analysis

Linezolid, the parent compound of Defluoro Linezolid, is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .


Molecular Structure Analysis

The molecular formula of Defluoro Linezolid is C16H21N3O4 . It has a molecular weight of 319.36 g/mol . The IUPAC name is N - [ [ (5 S )-3- (4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide .


Chemical Reactions Analysis

Linezolid, the parent compound of Defluoro Linezolid, is synthesized from simple starting blocks by a convergent continuous flow sequence involving seven chemical transformations . This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .


Physical And Chemical Properties Analysis

Defluoro Linezolid has a molecular weight of 319.36 g/mol . It has a computed XLogP3-AA value of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .

Scientific Research Applications

  • Pulmonary Delivery for Tuberculosis Treatment

    • Scientific Field : Pharmaceutical Innovation .
    • Application Summary : Linezolid loaded chitosan nanoparticles were developed for pulmonary delivery with the aim of treating Tuberculosis .
    • Methods of Application : The nanoparticles were prepared by ionic gelation technique employing chitosan and sodium tripolyphosphate (STPP). The objective was to achieve the mean particle size of nanoparticles less than 300 nm and the mass median aerodynamic diameter (MMAD) less than 5 μm and sustain the drug release up to 24 h .
    • Results : The optimized formulation showed a mean particle size of 91.40 nm, MMAD of 3.19 μm, and sustained the drug release up to 24 h in simulated lung fluid .
  • Treatment of Hospital-Acquired Pneumonia and Skin Infections

    • Scientific Field : Drug Design, Development and Therapy .
    • Application Summary : Linezolid has been approved for the treatment of infections caused by vancomycin-resistant Enterococcus faecium, hospital-acquired pneumonia caused by Staphylococcus aureus, complicated skin and skin structure infections (SSSIs), uncomplicated SSSIs caused by methicillin-susceptible S. aureus or Streptococcus pyogenes, and community-acquired pneumonia caused by Streptococcus pneumoniae .
    • Methods of Application : Linezolid inhibits bacterial protein synthesis through binding to rRNA. It also inhibits the creation of the initiation complex during protein synthesis which can reduce the length of the developed peptide chains, and decrease the rate of reaction of translation elongation .
    • Results : Linezolid has favorable in vitro and in vivo activity against the mentioned organisms and is considered as a useful antibiotic to treat infections in the ICU .
  • Topical Application for Diabetic Wound Treatment

    • Scientific Field : Pharmaceutical Formulation .
    • Application Summary : A topical nanoemulsion of linezolid was developed to attenuate diabetic wounds by delivering the drug to the target tissue .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Compatibility and Stability with Parenteral Nutrition

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : Linezolid has been studied for its compatibility and stability with parenteral nutrition mixtures. The addition of linezolid to these mixtures for patients treated for linezolid-sensitive infections may reduce the extent of vascular access handling, resulting in a diminished risk of unwanted catheter-related infections .
    • Methods of Application : Mixtures containing linezolid were stored at 4–6 °C and 25 °C with light protection and at 25 °C without light protection for 168 h .
    • Results : Linezolid was found to be stable at 4–6 °C throughout the study, and at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures .
  • Treatment of Gram-Positive Bacterial Infections in Children

    • Scientific Field : Pediatric Medicine .
    • Application Summary : Linezolid has been evaluated for its tolerability and efficacy in children for treating suspected and diagnosed Gram-positive bacterial infections .
    • Methods of Application : A systematic literature search was conducted up to April 23, 2021, using linezolid and its synonyms as search terms .
    • Results : The overall proportion of clinical improvement was 88.80% (95% CI = 81.31%–93.52%). Children with a history of specific bacteriological diagnosis or concomitant antibiotic therapy had a 1.13-fold higher clinical improvement than children without such histories .
  • Dose Adjustment in Severe Patients

    • Scientific Field : Infectious Diseases .
    • Application Summary : Linezolid dose adjustment according to therapeutic drug monitoring helps reach the goal concentration in severe patients, and the oldest seniors benefit more .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Seven-Step Continuous Flow Synthesis

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : Linezolid has been synthesized from simple starting blocks via a convergent continuous flow sequence involving seven chemical transformations. This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Linezolid was obtained in 73% isolated yield in a total residence time of 27 minutes, corresponding to a throughput of 816 mg h-1 .
  • Resistance Mutation in Staphylococcus aureus

    • Scientific Field : Microbiology .
    • Application Summary : A linezolid analogue, called 10f, was synthesized and a Staphylococcus aureus strain resistant to 10f was isolated. The resistant phenotype was associated with a single mutation G359U in rplC bearing to the missense mutation G120V in the L3 protein .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Treatment of Ventilator-Associated Pneumonia and Catheter-Related Bacteremia

    • Scientific Field : Infectious Diseases .
    • Application Summary : Linezolid has been reported to be very effective in the treatment of ventilator-associated pneumonia and catheter-related bacteremia .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Clinical trials have shown that Linezolid, the parent compound of Defluoro Linezolid, is safe and generally well tolerated for up to 28 days . Drug-related adverse events, which are typically mild to moderate in intensity and of limited duration, include diarrhea, nausea, and headache in adults .

properties

IUPAC Name

N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658120
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Defluoro Linezolid

CAS RN

556801-15-1
Record name Desfluorolinezolid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0556801151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({(5S)-3-[4-(Morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUOROLINEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3J7BL87UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defluoro Linezolid
Reactant of Route 2
Reactant of Route 2
Defluoro Linezolid
Reactant of Route 3
Reactant of Route 3
Defluoro Linezolid
Reactant of Route 4
Defluoro Linezolid
Reactant of Route 5
Reactant of Route 5
Defluoro Linezolid
Reactant of Route 6
Reactant of Route 6
Defluoro Linezolid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.